2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine
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Overview
Description
3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole is a synthetic organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(p-chlorophenyl)-1H-indole and 2-aminobutane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions.
Medicine: The compound could be explored for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenyl)-1H-indole: A related compound with a similar core structure but lacking the aminobutyl group.
3-(2-Aminobutyl)-1H-indole: Another analog with a different substitution pattern.
Uniqueness
3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole is unique due to the presence of both the aminobutyl and p-chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52018-89-0 |
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Molecular Formula |
C18H19ClN2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-1H-indol-3-yl]butan-2-amine |
InChI |
InChI=1S/C18H19ClN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3 |
InChI Key |
MGCXKZBSZFFGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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